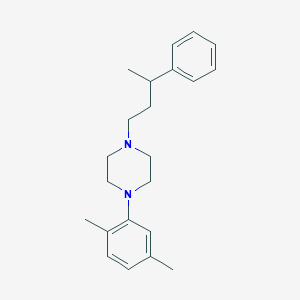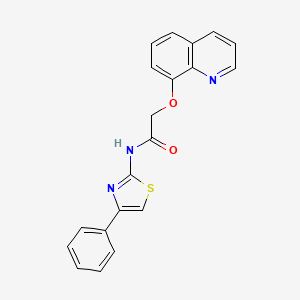![molecular formula C24H22N2O3S2 B4938549 3-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4938549.png)
3-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as BZS-NBT and has been found to possess various biochemical and physiological effects that make it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of BZS-NBT is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of the proteasome, a cellular complex that plays a critical role in the regulation of protein degradation.
Biochemical and Physiological Effects:
BZS-NBT has been found to possess various biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal activity, this compound has been shown to exhibit anti-inflammatory and analgesic effects. Furthermore, BZS-NBT has been found to inhibit the growth of various human cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BZS-NBT is its potent antitumor activity. This makes it an attractive candidate for drug development, particularly in the field of oncology. Additionally, BZS-NBT has been found to exhibit a broad spectrum of activity against various bacterial and fungal strains.
However, one of the main limitations of BZS-NBT is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its potential applications in drug development.
Direcciones Futuras
There are several future directions for the study of BZS-NBT. One potential direction is to investigate the mechanism of action of this compound in more detail. This could involve the use of proteasome inhibitors to determine the role of the proteasome in BZS-NBT-mediated apoptosis.
Another potential direction is to explore the potential applications of BZS-NBT in the development of new antibiotics. This could involve the synthesis of analogs of BZS-NBT with improved solubility and antibacterial activity.
Conclusion:
In conclusion, BZS-NBT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound possesses potent antitumor, antibacterial, and antifungal activity, making it an attractive candidate for drug development. However, its poor solubility in aqueous solutions is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of BZS-NBT and to explore its potential applications in drug development.
Métodos De Síntesis
The synthesis of BZS-NBT involves the reaction of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with benzylsulfonyl chloride and propanoyl chloride in the presence of a base. The reaction yields BZS-NBT as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
BZS-NBT has been extensively studied for its potential applications in medicinal chemistry. Various research studies have shown that this compound possesses potent antitumor activity and can induce apoptosis in cancer cells. Additionally, BZS-NBT has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-7-12-21-22(15-17)30-24(26-21)19-8-10-20(11-9-19)25-23(27)13-14-31(28,29)16-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJMYQIDIBQEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
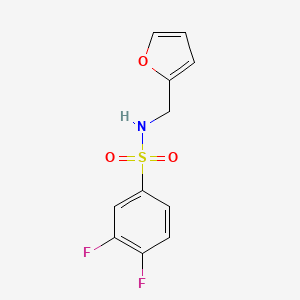
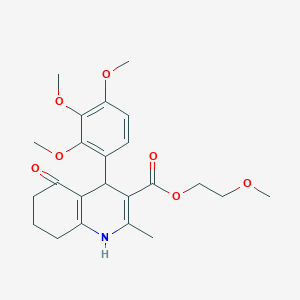
![ethyl 3-{[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]amino}-3-oxopropanoate](/img/structure/B4938478.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4938485.png)
![{(2R)-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4938490.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4938503.png)
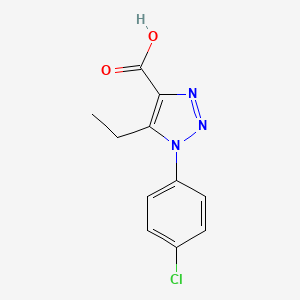
![4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4938522.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4938526.png)
![2-[benzyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethanol](/img/structure/B4938530.png)
![3-chloro-5-(4-chlorophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4938543.png)
![11-(2,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4938551.png)
